4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone
Description
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is an organic compound that features a brominated allyl group attached to a methyloxolanone ring
Properties
CAS No. |
138416-14-5 |
|---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
5-(2-bromoprop-2-enyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H11BrO2/c1-6(9)5-8(2)4-3-7(10)11-8/h1,3-5H2,2H3 |
InChI Key |
XQUIWYUFVUWIFH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
Canonical SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
Synonyms |
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone typically involves the bromination of an allyl group followed by cyclization to form the oxolanone ring. One common method involves the reaction of 2-bromopropene with a suitable precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or recrystallization to obtain high-purity 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 5-(2-Hydroxyprop-2-en-1-yl)-5-methyloxolan-2-one.
Oxidation: Formation of 5-(2-Oxoprop-2-en-1-yl)-5-methyloxolan-2-one.
Reduction: Formation of 5-(2-Propyl)-5-methyloxolan-2-one.
Scientific Research Applications
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromoprop-2-en-1-yl)-5-(2-methylprop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione .
- 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-[(~2~H_7_)propan-2-yl]pyrimidine-2,4,6(1H,3H,5H)-trione .
Uniqueness
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is unique due to its specific combination of a brominated allyl group and a methyloxolanone ring
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